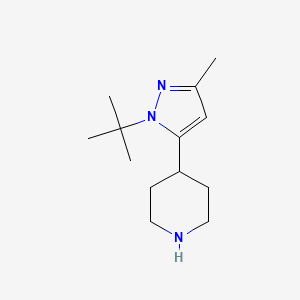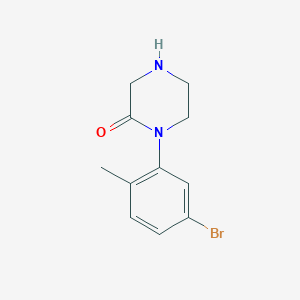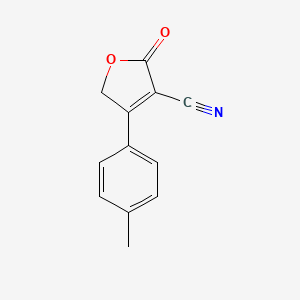
N-Methyl-N,N-dipropylpropan-1-aminium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-N,N-dipropylpropan-1-aminium bromide is a quaternary ammonium compound. It is characterized by its molecular structure, which includes a central nitrogen atom bonded to three alkyl groups and a bromide ion. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-Methyl-N,N-dipropylpropan-1-aminium bromide can be synthesized through a one-pot synthesis route followed by anion exchange using resin . The process typically involves the reaction of 1-bromopropane with dimethylformamide in the presence of potassium carbonate at elevated temperatures. The reaction mixture is then cooled, filtered, and the product is recrystallized from dichloromethane and dried in vacuo .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-Methyl-N,N-dipropylpropan-1-aminium bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other anions through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include potassium carbonate, dimethylformamide, and dichloromethane . Reaction conditions often involve elevated temperatures and controlled environments to ensure the desired outcomes.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various quaternary ammonium salts with different anions.
Aplicaciones Científicas De Investigación
N-Methyl-N,N-dipropylpropan-1-aminium bromide has a wide range of scientific research applications:
Biology: The compound’s antimicrobial properties make it useful in biological research and applications.
Industry: The compound is used as a surfactant and corrosion inhibitor in various industrial processes.
Mecanismo De Acción
The mechanism of action of N-Methyl-N,N-dipropylpropan-1-aminium bromide involves its interaction with molecular targets and pathways. As a quaternary ammonium compound, it can disrupt cell membranes and inhibit microbial growth. The compound’s ability to act as a phase transfer catalyst also plays a role in its effectiveness in chemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
N-Methyl-N,N-dipropylpropan-1-aminium iodide: Similar in structure but with an iodide ion instead of a bromide ion.
N-Ethyl-N,N-dipropylpropan-1-aminium iodide: Contains an ethyl group instead of a methyl group.
N-Methyl-N,N-di(2-propynyl)-2-propyn-1-aminium bromide: Features propynyl groups instead of propyl groups.
Uniqueness
N-Methyl-N,N-dipropylpropan-1-aminium bromide is unique due to its specific combination of alkyl groups and the bromide ion. This combination imparts distinct chemical and physical properties, making it suitable for a variety of applications in different fields.
Propiedades
Número CAS |
61175-75-5 |
|---|---|
Fórmula molecular |
C10H24BrN |
Peso molecular |
238.21 g/mol |
Nombre IUPAC |
methyl(tripropyl)azanium;bromide |
InChI |
InChI=1S/C10H24N.BrH/c1-5-8-11(4,9-6-2)10-7-3;/h5-10H2,1-4H3;1H/q+1;/p-1 |
Clave InChI |
AWTHIIUZRKZUJY-UHFFFAOYSA-M |
SMILES canónico |
CCC[N+](C)(CCC)CCC.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N4-[3-chloro-5-(2-chlorophenyl)isothiazol-4-yl]thiomorpholine-4-carboxamide](/img/structure/B13872700.png)




![1-Phenethyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13872730.png)

![2-[(1-Methylpyrrolidin-2-yl)methoxy]pyridine-4-carbonitrile](/img/structure/B13872734.png)



![4-[4-(hydroxymethyl)-5-methyl-1H-imidazol-2-yl]phenol](/img/structure/B13872782.png)

